![molecular formula C20H34F2O5 B601816 7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid CAS No. 475992-30-4](/img/structure/B601816.png)
7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid
Overview
Description
This compound, also known as Lubiprostone metabolite M3 , has a molecular formula of C20H34F2O5 . It is a derivative of Lubiprostone , which is used in the treatment of chronic constipation and irritable bowel syndrome .
Molecular Structure Analysis
The InChI string of the compound isInChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1
. The Canonical SMILES string is CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F
. Physical And Chemical Properties Analysis
The molecular weight of the compound is 392.5 g/mol . It has 3 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 14 . The exact mass and monoisotopic mass of the compound are both 392.23743050 g/mol .Scientific Research Applications
Prostaglandin Synthesis
- This compound is a key intermediate in the total synthesis of natural prostaglandins and their analogues. For instance, esters of racemic versions of this compound were subjected to stereoselective hydrolysis by a Saccharomyces species, resulting in optically resolved enantiomorphs for F- and E-type prostaglandin synthesis (Marsheck & Miyano, 1973).
Pharmacological Activities
- Novel derivatives of this compound have been synthesized and evaluated for their ability to mimic E series prostaglandins, notably in stimulating cAMP formation in the mouse ovary and binding to the rat kidney plasma prostaglandin receptor (Smith, Lee, Gould, & Cragoe, 1977).
Methodologies in Synthesis
- New methods have been developed for synthesizing related compounds, useful as prostanoid synthons, from commercially available materials. This has implications for laboratory-scale production (Naora, Ohnuki, & Nakamura, 1988).
Enzyme Inhibition
- Derivatives of this compound have been shown to be effective inhibitors of certain enzymes. For example, certain analogues have been synthesized and shown to inhibit the enzyme renin, which is significant in the study of hypertension and related cardiovascular diseases (Thaisrivongs, Schostarez, Pals, & Turner, 1987).
Material Science Applications
- This compound has also found applications in materials science. For instance, it has been used in the development of controlled-release corrosion inhibitors for steel, which is a significant contribution to the field of corrosion science and engineering (Aghzzaf et al., 2014).
Hybrid Material Development
- It has been incorporated into hybrid materials consisting of semiconductor nanocrystals, showing potential use in photovoltaic devices (Pokrop et al., 2010).
properties
IUPAC Name |
7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h14-15,17-18,24-25H,2-13H2,1H3,(H,26,27)/t14-,15-,17-,18?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVYHTHOCKTJCO-MWPGWRTMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C(CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34F2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(1R,2R,3R)-2-(4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoic acid | |
CAS RN |
475992-30-4 | |
Record name | (11alpha)-16,16-Difluoro-11,15-dihydroxy-9-oxoprostan-1-oic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475992304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (11.ALPHA.)-16,16-DIFLUORO-11,15-DIHYDROXY-9-OXOPROSTAN-1-OIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E6ED27K8BN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.